2-But-1-ynyl-1,3-dioxolane
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Overview
Description
2-But-1-ynyl-1,3-dioxolane is an organic compound with the molecular formula C₇H₁₀O₂. It is a derivative of dioxolane, a heterocyclic acetal. This compound is known for its unique structure, which includes a dioxolane ring fused with a butynyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-But-1-ynyl-1,3-dioxolane can be synthesized through the condensation of carbonyl compounds with ethylene glycol in the presence of a catalyst. Common catalysts include Brønsted acids and Lewis acids. For example, silica gel or alumina can be used as catalysts to facilitate the reaction under pressure and without solvents .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of high-yield processes that minimize reaction times and maximize product purity. The use of ultrasound-assisted synthesis with graphene oxide catalysts has been reported to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-But-1-ynyl-1,3-dioxolane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄
Substitution: Various nucleophiles such as RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids or ketones, while reduction reactions produce alcohols or alkanes .
Scientific Research Applications
2-But-1-ynyl-1,3-dioxolane has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of biologically active molecules and natural products.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is employed in the production of polymers, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-But-1-ynyl-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring stabilizes the carbonyl group, preventing it from undergoing unwanted reactions during chemical transformations. This stabilization is achieved through the formation of a cyclic acetal, which is resistant to nucleophilic attack and oxidation .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.
1,2-Dioxolane: An isomer of 1,3-dioxolane with adjacent oxygen atoms.
Tetrahydrofuran (THF): A related compound with a five-membered ring containing one oxygen atom.
Uniqueness
2-But-1-ynyl-1,3-dioxolane is unique due to its butynyl group, which imparts distinct reactivity and properties compared to other dioxolanes. This structural feature allows for specific applications in synthetic chemistry and industrial processes .
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-but-1-ynyl-1,3-dioxolane |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-7-8-5-6-9-7/h7H,2,5-6H2,1H3 |
InChI Key |
JSLZJOKMQRHMPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC1OCCO1 |
Origin of Product |
United States |
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